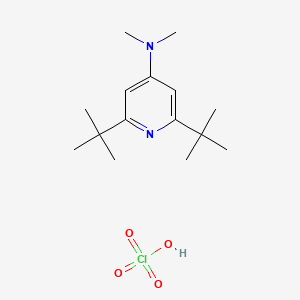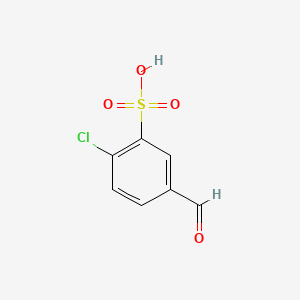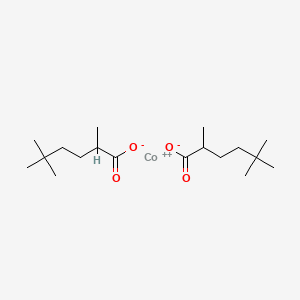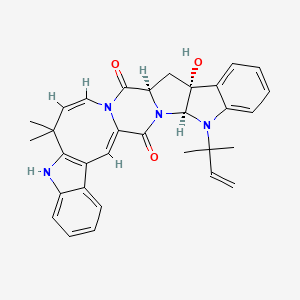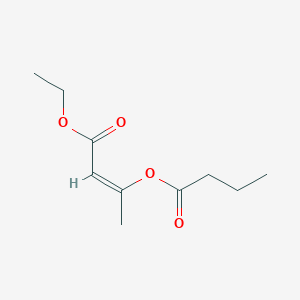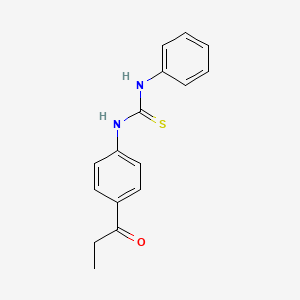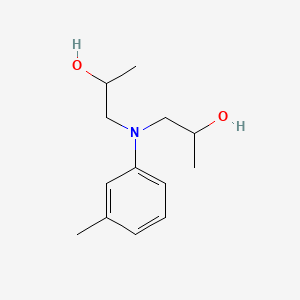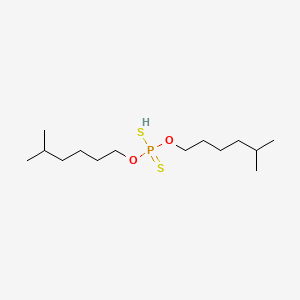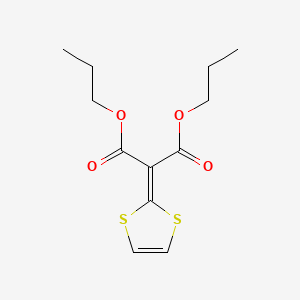
2-Endomethylamino-benzobicyclo(2.2.1)-heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Endomethylamino-benzobicyclo(2.2.1)-heptane is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential pharmacological properties and its structural similarity to other well-known compounds in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Endomethylamino-benzobicyclo(2.2.1)-heptane typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the endomethylamino group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Endomethylamino-benzobicyclo(2.2.1)-heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions often involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst. Conditions typically involve low temperatures and inert atmospheres.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Endomethylamino-benzobicyclo(2.2.1)-heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Endomethylamino-benzobicyclo(2.2.1)-heptane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Endomethylamino-benzobicyclo(2.2.1)-heptane analogues: These compounds have similar structures but may differ in the position or nature of functional groups.
Amphetamine analogues: These compounds share some structural features and may have similar pharmacological properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of the endomethylamino group. This combination of features can result in distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
58742-05-5 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
N-methyltricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine |
InChI |
InChI=1S/C12H15N/c1-13-12-7-8-6-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-13H,6-7H2,1H3 |
Clave InChI |
JZVYSKTUPPXVEN-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2CC1C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


